molecular formula C14H21BClNO3 B6299500 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester CAS No. 2121513-31-1

5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester

Cat. No.: B6299500
CAS No.: 2121513-31-1
M. Wt: 297.59 g/mol
InChI Key: CIXQCBUWDWASOG-UHFFFAOYSA-N
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Description

5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its role in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester typically involves the Miyaura borylation reaction. This reaction uses bis(pinacolato)diboron and an aryl halide as starting materials. The reaction is catalyzed by a palladium complex, often with a base such as potassium acetate or potassium phosphate. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, and in the presence of a solvent like dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride are commonly used.

    Bases: Potassium acetate, potassium phosphate, or cesium carbonate.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran, or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Deboronated Products: Resulting from protodeboronation reactions.

Scientific Research Applications

5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester is through the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester group undergoes transmetalation with a palladium complex, followed by reductive elimination to form a new carbon-carbon bond. This process involves the formation of a palladium-boron intermediate, which is crucial for the transmetalation step .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 2-Methylphenylboronic Acid Pinacol Ester
  • 4-Methoxyphenylboronic Acid Pinacol Ester

Uniqueness

5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain Suzuki-Miyaura coupling reactions, offering advantages in terms of reaction efficiency and product selectivity compared to other boronic esters .

Properties

IUPAC Name

5-chloro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO3/c1-9(2)18-12-7-10(11(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXQCBUWDWASOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126729
Record name Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-31-1
Record name Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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